The activity of arctiin in the body is largely dependent on its conversion to arctigenin. The following diagram illustrates this metabolic and pharmacological relationship.
A critical experimental finding that underscores the difference in potency comes from a study on ulcerative colitis. The research demonstrated that arctigenin, but not this compound, acted as the major effective constituent for attenuating colonic inflammatory response in mice. The ethanol extract of Arctium lappa L. fruit was effective, and subsequent bioassay-guided isolation confirmed that the activity resided primarily with arctigenin [1].
For research and development purposes, understanding the methodologies used to study these compounds and their effects is crucial. The following table outlines key experimental findings and the protocols used to obtain them.
| Assay/Finding | Experimental Protocol Summary | Key Result |
|---|
| Anti-inflammatory Activity in Colitis [1] | Model: DSS-induced colitis in mice. Dosing: this compound/Arctigenin administered at various doses. Assessment: Disease Activity Index (DAI), histopathology, MPO activity, cytokine levels. | Arctigenin significantly reduced DAI scores and inflammatory markers; this compound showed no significant effect. | | In Vitro Anti-cancer Activity [2] [3] | Cell Lines: Human immortalized keratinocyte (HaCaT), various cancer cells. Treatment: Cells treated with this compound/Arctigenin (e.g., 10-250 μM). Analysis: Cell viability (trypan blue exclusion), apoptosis (caspase activation), cell cycle, protein expression (Western blot). | Both compounds inhibited growth, but Arctigenin more potently induced apoptosis and G1 cell cycle arrest. | | Microbial Conversion for Extraction [4] | Process: Fermentation of Fructus arctii powder with fungi (e.g., Aspergillus awamori) expressing high β-glucosidase. Optimization: Carbon/nitrogen sources, pH, fermentation time. Analysis: HPLC for conversion rate and purity. | Achieved ~99.8% conversion of this compound to Arctigenin, yielding high-purity (99.33%) Arctigenin. |
A major challenge in developing arctigenin as a therapeutic agent is its pharmacokinetics. Studies show that after oral administration, arctigenin undergoes extensive glucuronidation and hydrolysis in the liver, intestine, and plasma, which can limit its clinical efficacy [5] [6]. This has led to suggestions that alternative administration routes should be explored [5].
For researchers:
Arctiin is a lignan glycoside, which means it is composed of a bioactive aglycone (arctigenin) attached to a sugar molecule [1] [2]. This structure is key to its function and metabolism.
For researchers aiming to study this compound, here are the core experimental models and methodologies cited in the literature.
Standard In Vitro and In Vivo Models
Typical Experimental Doses The table below summarizes the concentration and dose ranges reported in preclinical studies.
| Model Type | Compound | Typical Dose / Concentration | Key Outcomes Measured |
|---|---|---|---|
| In Vitro (Cell assays) [6] [2] | This compound | 10 - 100 μM | STAT3 inhibition, cytotoxicity, anti-inflammatory activity |
| In Vivo (Animal studies) [6] | A. lappa extracts & lignans | 15 - 100 mg/kg (animal body weight) | Disease activity index, histological damage, cytokine levels |
Despite promising preclinical results, several challenges must be addressed for the translation of this compound into a viable therapeutic agent [3] [6]:
The conversion of this compound to its active form, arctigenin, is a critical activation step. The table below summarizes the key agents and processes responsible for this biotransformation.
| Conversion Agent | Type / Role | Key Findings / Function | Reference |
|---|---|---|---|
| General Intestinal Microbiota | Diverse gut bacteria | Hydrolyzes the sugar moiety from this compound (a glycoside) to produce the aglycone, arctigenin. This is a prerequisite for absorption and systemic activity. [1] [2] [3] | |
| *Blautia* sp. AUH-JLD56 | Specific human intestinal bacterium | Further metabolizes arctigenin into (-)-3'-desmethylarctigenin (3'-DMAG), the most predominant metabolite observed in vivo. [4] | |
| Aspergillus awamori* & *Trichoderma reesei | Fungi (for in vitro fermentation) | Used in an optimized solid-state fermentation process of Fructus arctii powder, achieving a 99.84% conversion rate of this compound to arctigenin. [1] [5] |
This conversion is essential because This compound itself has low oral bioavailability. The human body relies on intestinal microbes to remove its glucose moiety, transforming it into the bioactive arctigenin, which can then be absorbed into the bloodstream [1] [2] [3]. The natural abundance in Fructus arctii further underscores the importance of this process: this compound content can be as high as 3.5%, while arctigenin is only about 0.19% [1] [5].
For industrial production or research-scale preparation of high-purity arctigenin, external microbial fermentation has been highly optimized. The following workflow and details outline a proven protocol.
Experimental workflow for the optimized fermentation and extraction of arctigenin from F. arctii powder.
The process is based on a study that achieved a conversion rate of 99.84%, a dissolution rate of 95.74%, and yielded arctigenin with a purity of 99.33% after purification [1] [5].
Strain Preparation & Seed Culture
Fermentation Medium Preparation & Process
Extraction & Purification
Once converted, arctigenin exhibits a wide range of potent pharmacological activities. The diagram below illustrates its multi-faceted mechanism of action in ameliorating metabolic disorders.
Arctigenin's mechanism of action in improving metabolic health via the gut-liver axis. The biological effects of arctigenin are extensive. The table below summarizes its key documented pharmacological activities.
| Pharmacological Activity | Reported Effects / Mechanisms |
|---|---|
| Anti-inflammatory | Inhibits inducible nitric oxide synthase (iNOS), modulates cytokines, suppresses the NLRP3 inflammasome via SIRT1, and inhibits the TLR4/NF-κB pathway. [6] [7] [2] |
| Anti-metabolic Disorder | Ameliorates high-fat diet-induced obesity, improves glucose homeostasis, reduces lipid accumulation in the liver. [6] [7] |
| Antiviral | Shows therapeutic effects against influenza A virus in immunocompetent and immunocompromised mice. [2] |
| Antitumor | Demonstrates anti-cancer potential and can eliminate tolerance of cancer cells to nutrient starvation. [2] |
| Neuroprotective | Protects cultured cortical neurons from glutamate-induced neurodegeneration. [2] |
A key 2024 study elucidated that arctigenin ameliorates high-fat diet-induced metabolic disorders by reshaping gut microbiota. It increases beneficial SCFA-producing bacteria, which helps repair the intestinal barrier, reduce inflammation, and improve liver lipid metabolism. This occurs through modulation of the GPR/HDAC3 and TLR4/NF-κB pathways [6] [7]. Another study confirmed its anti-inflammatory effect in acute colitis models is mediated through the SIRT1-mediated suppression of the NLRP3 inflammasome [8].
For researchers and drug development professionals, the following points are critical:
In TCM, the fruit of Arctium lappa (Fructus Arctii) is a well-documented medicinal herb. This compound and its aglycone, arctigenin, are listed as both the major active ingredients and the chemical marker compounds for the quality control of Fructus Arctii in the Chinese Pharmacopeia [1].
Preclinical studies reveal that this compound exerts diverse biological effects through multiple signaling pathways and molecular targets. The table below summarizes its core pharmacological activities.
| Pharmacological Action | Proposed Mechanisms of Action | Relevant Experimental Models |
|---|---|---|
| Anti-inflammatory [1] [3] [4] | Inhibits iNOS, COX-2 expression; modulates NF-κB, JAK-STAT, and NLRP3 inflammasome signaling pathways [1] [4] [5]. | IL-1β-stimulated human chondrocytes; LPS-stimulated Raw264.7 cells; murine models of chronic stress and inflammation [1] [3] [4]. |
| Antioxidant [3] [5] | Activates the NRF2 signaling pathway, enhancing the expression of antioxidant enzymes (SOD, CAT, GPX) to scavenge ROS [3]. | Human chondrocytes under oxidative stress; H2O2-induced injury models; encapsulated this compound gel in severe OA mouse model [3]. |
| Regulation of Cholesterol Metabolism [4] | Inhibits the CH25H-CYP7B1-RORα axis; modulates LOX-1, LXR-α, and ABCA1 expression to promote cholesterol efflux [4]. | IL-1β-stimulated chondrocytes; ACLT+MMx-induced OA rat model [4]. |
| Potential Anti-viral [1] | Historically associated with anti-influenza treatment in TCM; modern research interest in its immunomodulatory potential [1]. | Primarily based on traditional use; specific modern mechanistic studies on this compound were not highlighted in the search results. |
| Immunomodulation for Skin Health [5] | Modulates keratinocyte hyperproliferation, mast cell activation, dermal fibroblast fibrosis, and vascular endothelial inflammation [5]. | In vitro and murine models of immune-mediated skin diseases (e.g., atopic dermatitis, psoriasis) [5]. |
Experimental data indicates that this compound's therapeutic effects are mediated through complex signaling networks. The following diagrams illustrate two critically important pathways.
Diagram 1: this compound activates the NRF2 pathway to combat oxidative stress and protect cartilage [3].
Diagram 2: this compound modulates cholesterol metabolism to alleviate osteoarthritis progression [4].
For researchers aiming to replicate or build upon these findings, here is a summary of key experimental protocols from recent studies.
A significant challenge in the therapeutic application of this compound is its pharmacokinetic profile.
While the preclinical data is promising, several steps are required for clinical translation.
This compound is a primary lignan glycoside found in the fruits of Arctium lappa L. (Burdock), a plant with a long history of use in Traditional Chinese Medicine (TCM) [1] [2]. It serves as the glycosidic precursor to its more potent aglycone, arctigenin, with the core structure being a dibenzylbutyrolactone lignan [3] [4]. The compound's bioactivity is significantly influenced by its metabolism, particularly the hydrolysis of its glycosidic moiety by gut microbiota to release the active arctigenin [4].
This compound exhibits significant anti-inflammatory effects through multiple pathways and has been evaluated in standardized experimental models.
In Vivo Anti-inflammatory Model (Acute Lung Injury):
Mechanistic Pathways (Primarily from Arctigenin Studies): The anti-inflammatory effect is largely attributed to its aglycone, arctigenin, which inhibits key pro-inflammatory mediators.
Diagram of Arctigenin's Anti-inflammatory Mechanism. This diagram illustrates how arctigenin, the active metabolite of this compound, exerts its anti-inflammatory effects by inhibiting the NF-κB pathway and iNOS expression [4].
This compound demonstrates multi-targeted effects in managing diabetes mellitus and its complications.
In Vivo Antidiabetic Models:
Key Mechanisms of Action:
| Glucose Homeostasis |
| α-Glucosidase Inhibition |
| AMPK/PI3K Pathway Activation |
| β-Cell Protection |
| Anti-apoptotic Action |
| Anti-inflammatory Action |
| Complication Mitigation |
| Reduced Oxidative Stress |
| TGF-β/VEGF Modulation |
A major challenge in developing this compound as a drug is its poor oral bioavailability, primarily caused by low water solubility [1] [4].
Metabolic Pathway: After oral administration, this compound undergoes extensive first-pass metabolism. Gut microbiota hydrolyze it to arctigenin, which is then absorbed and extensively glucuronidated in the liver and intestine [4].
Metabolic Fate of Orally Administered this compound. This shows the conversion of this compound to its active aglycone and subsequent phase II metabolism, which limits systemic exposure to the active form [4].
Structural Modification to Improve Solubility:
This compound is a promising lignan glycoside with multifaceted bioactivities. Future research should prioritize:
The table below summarizes key pharmacokinetic parameters from animal studies, which are crucial for understanding the in vivo behavior of these compounds.
| Compound / Preparation | Species | Administration Route | Key Parameters (Mean ± SD or as noted) | Key Findings |
|---|
| Arctiin (standard) | Rat [1] | Oral | • AUC0-t (this compound): Lower than metabolite • AUC0-t (arctigenin): Larger than this compound | After this compound administration, systemic exposure to its metabolite, arctigenin, is significantly greater than to the parent compound [1]. | | Fructus Arctii Powder (0.33% arctigenin, 4.33% this compound) | Piglet [2] | Oral (1.0 g/kg.bw) | • t½ka: 0.274 ± 0.102 h • t½α: 1.435 ± 0.725 h • t½β: 63.467 ± 29.115 h • t~max~: 0.853 ± 0.211 h • C~max~: 0.430 ± 0.035 μg/mL • AUC: 14.672 ± 4.813 μg/mL·h | Rapid absorption; very slow elimination, suggesting sustained pharmacological effects [2]. | | Arctigenin (standard) | Piglet [2] | Intravenous (2.0 mg/kg.bw) | • t½α: 0.166 ± 0.022 h • t½β: 3.161 ± 0.296 h • Vd: 0.231 ± 0.033 L/kg • CL~b~: 0.057 ± 0.003 L/(h·kg) • AUC: 1.189 ± 0.057 μg/mL·h | Rapid distribution and elimination; limited tissue distribution [2]. |
For researchers looking to replicate or build upon these findings, here are the methodologies from the key studies.
This study developed an HPLC-UV method to simultaneously quantify this compound and its main metabolite, arctigenin [1].
This study characterized the pharmacokinetics of pure arctigenin (IV) and arctigenin derived from oral Fructus arctii powder [2].
Understanding the metabolic fate of a compound is critical for drug development. The following diagram and description outline the primary metabolic journey of this compound in vivo.
In Vivo Metabolic Pathway of this compound. The diagram illustrates how this compound is primarily hydrolyzed to its active form, arctigenin, which is then further metabolized before being excreted via urine and feces [2] [3] [4].
The table below summarizes key quantitative findings from a study that administered arctiin orally to rats and measured concentrations of both the parent compound (this compound) and its metabolite (arctigenin) in various tissues [1].
| Tissue / Fluid | Analyte Measured | Key Finding: Relative Concentration | Notes / Context |
|---|---|---|---|
| Stomach | Arctigenin | High [1] | A major site of this compound metabolism [1]. |
| Small Intestine | Arctigenin | High [1] | A major site of this compound metabolism [1]. |
| Intestine | Arctigenin | Highest concentration [2] | Based on a hypodermic injection study [2]. |
| Heart | Arctigenin | High [2] | Based on a hypodermic injection study [2]. |
| Liver | Arctigenin | High [2] | Based on a hypodermic injection study [2]. |
| Pancreas | Arctigenin | High [2] | Based on a hypodermic injection study [2]. |
| Kidney | Arctigenin | High [2] | Based on a hypodermic injection study [2]. |
| Plasma | This compound & Arctigenin | AUC of arctigenin > this compound [1] | Systemic exposure to the metabolite is greater than to the parent compound [1]. |
| Brain | Arctigenin | Detected [2] | Indicates distribution into the central nervous system [2]. |
Here are the methodologies from two key studies that investigated the tissue distribution of this compound and its metabolites.
1. Study on this compound and its Main Metabolite [1]
2. Comprehensive Pharmacokinetic Study on Arctigenin [2]
While not directly part of distribution studies, understanding the biological pathways is crucial for drug development. Research indicates this compound and arctigenin act through several mechanisms, visualized in the diagram below.
This diagram illustrates the complex and multi-targeted mechanisms of action reported for this compound and its active metabolite, arctigenin, across different disease models [3] [4] [5].
While a full protocol for arctiin is not available, the search results provide key insights and a directly relevant example for analyzing a similar compound.
Table: HPLC Analysis Parameters for Quercitrin (as an analogous example) [2]
| Parameter | Specification |
|---|---|
| Instrument | Agilent HPLC 1200 Series with DAD |
| Column | CAPCELL PAK C18 UG120 (4.6 × 250 mm, 5 µm) |
| Column Temperature | 40 °C |
| Mobile Phase | A: 0.1% Formic acid in water; B: 100% Methanol |
| Gradient Program | 0-40 min (30% B); 40-41 min (30%→50% B); 41-43 min (50%→100% B); 43-43.1 min (100%→30% B); 43.1-49 min (30% B) |
| Detection Wavelength | 360 nm |
| Injection Volume | 10 µL |
| Standard Concentration Range | 2.5 - 15.0 µg/mL |
Based on the gathered information, the following diagram illustrates a generalized workflow for the sample preparation and analysis of a compound like this compound.
For any analytical method to be reliable, it must be validated. The quercitrin study outlines key validation parameters and their acceptance criteria, which serve as an excellent guide for validating an this compound method [2].
Table: Key Validation Parameters and Results for Quercitrin Analysis (as a guide) [2]
| Validation Parameter | Procedure & Results (for Quercitrin) | Typical Acceptance Criteria |
|---|---|---|
| Specificity/Selectivity | Confirmed no interference from other sample components at the quercitrin peak. | No interference at the retention time of the analyte. |
| Linearity | Strong linear response within 2.5-15.0 µg/mL. Correlation coefficient (R²) > 0.9997. | R² > 0.999 is desirable. |
| Accuracy (Recovery) | Recovery rates between 89.02% - 99.30%. | Typically 80-120% recovery, depending on the sample and level. |
| Precision (Repeatability) | Relative Standard Deviation (RSD) values were within the Association of Official Agricultural Chemists (AOAC) criteria (≤8%). | RSD ≤ 8% for natural products in this context. |
The information provided is a foundation, but you will need to consider the following for a robust, optimized protocol:
This application note synthesizes available scientific data to outline a potential HPLC protocol for this compound. The core of the method can be adapted from the validated quercitrin analysis, utilizing a C18 column, a water-methanol gradient with formic acid modifier, and DAD detection. The sample preparation steps for this compound are well-established [1]. To implement this, you should use the provided framework and then focus on optimizing the detection wavelength and chromatographic gradient for your specific instrument and sample matrix.
This compound and its aglycone counterpart arctigenin are the primary bioactive lignans found in Fructus arctii (great burdock seed), a traditional Chinese medicine with centuries of therapeutic use. These compounds have attracted significant scientific interest due to their diverse pharmacological properties, but they differ dramatically in their bioavailability and biological activity. This compound, the glycosylated form, has notably low bioavailability in the human body and must be converted to arctigenin by intestinal microbes before systemic absorption and pharmacological activity can occur [1] [2]. This conversion process involves the cleavage of a glucose molecule through hydrolysis of a glycosidic bond, transforming the relatively inactive this compound into the highly bioactive arctigenin.
The natural distribution of these compounds in Fructus arctii further underscores the importance of efficient conversion strategies. While this compound is present in substantial quantities of up to 3.5% by weight, the natural content of arctigenin is merely 0.19% [1] [2]. This disparity represents both a challenge and an opportunity for pharmaceutical development. Arctigenin has demonstrated potent therapeutic effects across multiple disease models, including antiviral, anti-inflammatory, and antitumor activities [1] [3]. Additionally, research has revealed immunomodulatory, neuroprotective, hepatoprotective, and anti-diabetic properties [1], making it a compelling target for therapeutic development. The optimization of this compound to arctigenin conversion is therefore crucial for maximizing the therapeutic potential of Fructus arctii extracts.
The selection of appropriate microbial strains is fundamental to establishing an efficient bioconversion system for transforming this compound to arctigenin. This conversion relies on the enzymatic activity of β-glucosidase, which catalyzes the hydrolysis of the glycosidic bond in this compound, releasing glucose and yielding the aglycone arctigenin [1]. Researchers have systematically evaluated six fungal strains known for their robust expression of cellulolytic and hemicellulolytic enzymes, including β-glucosidase [1] [2]. The investigation comprised both individual and combination treatments to identify the most effective strain or consortium for this compound bioconversion.
The fungal strains were obtained from the China Industrial Microbial Culture Collection Management Center and included Aspergillus phoenicis, Aspergillus awamori, Aspergillus oryzae, Aspergillus niger, Trichoderma viride, and Trichoderma reesei [1] [2]. Each strain was initially cultivated on potato dextrose agar (PDA) plates at 28-30°C for 5-6 days until mature spores formed. The spores were then harvested and diluted with sterile water to achieve a concentration of 10⁶-10⁷ units/mL. For seed culture preparation, 2.0 mL of spore suspension was inoculated into 50 mL of Mandel nutrient solution and cultured at 175 rpm and 28-30°C for 1-2 days [1]. The performance of each strain was evaluated based on three critical parameters: This compound conversion rate, sample dissolution rate, and sample loss rate [1] [2].
Aspergillus awamori and Trichoderma reesei emerged as the most effective strains for this compound conversion, either individually or in combination [1] [2]. The selection criteria required a conversion rate >99%, dissolution rate >95%, and sample loss rate <5% [1]. The optimal performance was achieved using a combination of these two strains, resulting in a remarkable This compound conversion rate of 99.84%, with a dissolution rate of 95.74% and a minimal loss rate of only 4.26% [1] [2]. This exceptional performance can be attributed to the complementary enzyme profiles of the selected strains, which provide high levels of β-glucosidase activity necessary for efficient this compound hydrolysis.
The fermentation process was systematically optimized through a one-variable-at-a-time (OVAT) approach followed by orthogonal design experiments to determine the ideal conditions for this compound to arctigenin conversion. The optimization targeted multiple critical parameters that significantly influence microbial growth, enzyme production, and bioconversion efficiency.
Carbon and nitrogen sources were identified as crucial factors affecting fungal growth and β-glucosidase production. The fermentation medium contained F. arctii powder (200 mesh) as the primary substrate, supplemented with bran and cornflour as additional carbon sources, and peptone as a nitrogen source [1]. The carbon-to-nitrogen ratio was carefully optimized to balance microbial growth and enzyme production without promoting excessive biomass that could reduce conversion efficiency. Other physical and chemical parameters including fermentation time, pH, liquid volume, inoculation volume, and substrate solid-liquid ratio were all systematically investigated [1] [2].
The following table summarizes the optimized fermentation parameters that yielded the highest conversion efficiency:
Table 1: Optimized Fermentation Parameters for this compound to Arctigenin Conversion
| Parameter | Optimized Condition | Significance |
|---|---|---|
| Fungal Strains | Aspergillus awamori & Trichoderma reesei | High β-glucosidase expression |
| Carbon Sources | Bran, cornflour | Enhanced microbial growth & enzyme production |
| Nitrogen Source | Peptone | Optimal fungal growth & metabolic activity |
| Fermentation Time | 168 hours | Complete substrate utilization & conversion |
| Temperature | 30°C | Ideal for fungal growth & enzyme activity |
| Agitation Speed | 150 rpm | Proper oxygen transfer & mixing |
| pH | 5.0-6.0 | Optimal for β-glucosidase activity |
| Inoculation Volume | 2.0 mL spore suspension/50 mL medium | Balanced growth & conversion efficiency |
The meticulous optimization of these parameters resulted in an average arctigenin yield of 19.51 mg/g of fermented F. arctii powder [1] [2]. This represents a significant enhancement compared to the native arctigenin content in unfermented plant material, demonstrating the effectiveness of the optimized fermentation process for augmenting the bioavailability and therapeutic potential of Fructus arctii preparations.
Quality control and the accurate quantification of both this compound and arctigenin throughout the fermentation process are essential for monitoring conversion efficiency and product quality. Researchers employed a combination of thin-layer chromatography (TLC) for rapid preliminary analysis and high-performance liquid chromatography (HPLC) for precise quantification [1] [2]. These complementary analytical techniques provide comprehensive characterization of the conversion process and final product quality.
For TLC analysis, samples of crude fermented F. arctii extract along with this compound and arctigenin standard solutions were applied to TLC plates. The developing agent consisted of a mixture of chloroform, methanol, and glacial acetic acid in a ratio of 95:5:0.15 [1]. This system effectively separated this compound and arctigenin, allowing for visual assessment of conversion efficiency under UV light. The intensity of arctigenin spots was used as a preliminary indicator of conversion success, with darkened spots suggesting higher arctigenin content [1]. For precise quantification, HPLC analysis was performed using an Agilent 1200 system equipped with a ZORBAX Extend-C18 column (4.6 mm × 250 mm, 5 μm) [1] [2]. The mobile phase consisted of methanol and water in a volume ratio of 67:33, with a flow rate of 1.0 mL/min. The injection volume was 10 μL, the column temperature was maintained at 30°C, and detection was performed at 280 nm [1].
The quantification of this compound and arctigenin relied on calibration curves generated from certified reference standards. Stock solutions were prepared by dissolving 9.18 mg of this compound standard (purity ≥ 99.8%) and 23.36 mg of arctigenin standard (purity ≥ 99.8%) in 50 mL of methanol to create a mixed standard solution [1]. Serial dilutions were then prepared and analyzed by HPLC to establish linear regression equations correlating peak areas with analyte concentrations.
The critical performance metrics for the conversion process were calculated using the following formulas [1]:
Where C₀₁ = this compound concentration in unfermented powder, Cₑ₁ = this compound concentration in fermented powder, C₀₂ = arctigenin concentration in unfermented powder, and Cₑ₂ = arctigenin concentration in fermented powder. Using these calculations, the optimized process achieved a remarkable conversion rate of 99.84%, with a dissolution rate of 95.74% and a loss rate of only 4.26% [1] [2]. These metrics demonstrate the exceptional efficiency of the optimized fermentation process in converting this compound to the more valuable arctigenin while minimizing product loss.
Table 2: Analytical Methods for this compound and Arctigenin Quantification
| Analytical Method | Conditions | Application |
|---|---|---|
| Thin-Layer Chromatography (TLC) | Stationary phase: Silica gel; Mobile phase: Chloroform:methanol:glacial acetic acid (95:5:0.15) | Qualitative analysis; Rapid conversion assessment |
| High-Performance Liquid Chromatography (HPLC) | Column: ZORBAX Extend-C18 (4.6 mm × 250 mm, 5 μm); Mobile phase: Methanol:water (67:33); Flow rate: 1.0 mL/min; Detection: 280 nm | Quantitative analysis; Precise determination of this compound & arctigenin |
| Sample Preparation | Extraction solvent: Methanol; Sonication: 20 min; Overnight rest; Filtration & evaporation | Extraction of analytes from fermented material |
Following successful fermentation, efficient extraction and purification are essential for obtaining high-purity arctigenin suitable for pharmaceutical applications. The downstream process begins with the extraction of arctigenin from the fermented plant material. The crude extraction protocol involves drying the fermented samples at 100°C, pulverizing the dry matter, and then diluting it in 50 mL of methanol [1]. The mixture is subsequently sonicated for 20 minutes and allowed to rest overnight to ensure complete extraction. The solution is then filtered and evaporated to obtain the crude fermented F. arctii extract [1]. This crude extract contains arctigenin along with other components from the fermentation medium and fungal biomass.
For purification, researchers employed silica gel column chromatography, which proved highly effective in isolating arctigenin from the crude extract [1]. The specific chromatographic conditions including the exact silica gel type, column dimensions, and elution solvents were optimized to achieve maximum recovery and purity. After purification, the arctigenin fraction was concentrated and dried, yielding a product with exceptional purity of 99.33% as determined by HPLC analysis [1] [2]. This level of purity meets the stringent requirements for pharmaceutical applications and demonstrates the effectiveness of the purification protocol. The entire process, from fermentation to purification, provides a solid foundation for further development and industrial-scale production of high-purity arctigenin for therapeutic use.
The following diagram illustrates the complete workflow from substrate preparation to final purified arctigenin:
Graphical workflow of the optimized this compound to arctigenin conversion and purification process
The extensive pharmacological research on arctigenin reveals a remarkably diverse range of therapeutic properties, underscoring the significance of efficient conversion methods from its precursor this compound. Arctigenin exhibits potent anti-inflammatory effects through multiple mechanisms, including inhibition of inducible nitric oxide synthase (iNOS) and modulation of key inflammatory cytokines [3] [4]. It has been shown to ameliorate inflammation both in vitro and in vivo by inhibiting the PI3K/AKT pathway and promoting the polarization of M1 macrophages to M2-like macrophages [5]. This effect is particularly relevant for chronic inflammatory conditions such as colitis, rheumatoid arthritis, and atherosclerosis [5].
In oncology, arctigenin demonstrates significant antitumor activity against various cancer types, including pancreatic, gastric, colon, and liver cancers [3]. The compound exerts its effects through multiple mechanisms: inhibiting tumor cell proliferation, promoting apoptosis, regulating the cell cycle, and inhibiting cancer cell metastasis [3]. For instance, in hepatocellular carcinoma models, arctigenin displayed remarkable anti-hepatocellular carcinoma effects, while its precursor this compound showed minimal activity [3]. Additionally, arctigenin has demonstrated antiviral properties, particularly against influenza A virus in both immunocompetent and immunocompromised mice [4]. The compound also exhibits neuroprotective, hepatoprotective, and anti-diabetic effects, making it a promising candidate for multifactorial therapeutic approaches [1].
The enhanced bioactivity of arctigenin compared to this compound can be understood through examination of their chemical structures. This compound contains a glucose moiety attached to its core structure through a glycosidic bond, which significantly reduces its ability to cross cellular membranes. The removal of this glucose unit through hydrolysis yields arctigenin, which possesses superior membrane permeability and can more readily interact with molecular targets within cells and tissues [1] [2]. This structure-activity relationship explains why the conversion of this compound to arctigenin is crucial for realizing the full therapeutic potential of these compounds.
The following diagram illustrates the conversion process at the molecular level and the key pharmacological activities of arctigenin:
Molecular conversion and pharmacological enhancement from this compound to arctigenin
The optimized protocol for converting this compound to arctigenin using microbial fermentation with Aspergillus awamori and Trichoderma reesei represents a significant advancement in the preparation of this valuable therapeutic compound. The method achieves an exceptional conversion rate of 99.84% and yields arctigenin with 99.33% purity after silica gel column purification [1] [2]. The comprehensive optimization of fermentation parameters, including carbon and nitrogen sources, fermentation time, pH, liquid volume, inoculation volume, and substrate solid-liquid ratio, ensures maximum efficiency and reproducibility.
This optimized protocol offers a viable pathway for industrial-scale production of arctigenin for pharmaceutical applications. The described method is straightforward, efficient, and provides a solid basis for further development and industrial implementation [1]. The availability of high-purity arctigenin will facilitate more extensive pharmacological studies and clinical trials, potentially leading to the development of new therapeutics for inflammation, cancer, viral infections, and other conditions. Furthermore, the principles applied in this optimization process—careful microbial strain selection, systematic parameter optimization, and efficient downstream processing—can serve as a template for similar bioconversion processes for other valuable natural products.
Arctigenin is a potent lignan compound found in Arctium lappa L. (Fructus arctii) that has attracted significant scientific interest due to its diverse pharmacological properties. This bioactive compound exhibits impressive therapeutic potential across multiple disease models, including demonstrated anti-inflammatory, antiviral, antitumor, and anti-obesity effects in preclinical studies [1] [2] [3]. More recently, research has revealed that arctigenin also possesses significant anti-aging properties, functioning as a "senomorphic" agent that can extend replicative lifespan in yeast models through multiple mechanisms including autophagy induction, oxidative stress reduction, and telomerase activity enhancement [4]. The compound's broad therapeutic potential and natural origin make it an attractive candidate for pharmaceutical development.
Despite its significant promise, arctigenin faces a substantial production challenge. In its natural source, Fructus arctii, arctigenin exists primarily as its precursor compound, arctiin, which typically comprises up to 3.5% of the plant material, while native arctigenin content is remarkably low at approximately only 0.19% [1]. This discrepancy is particularly problematic given that this compound demonstrates low bioavailability in humans and must be bioconverted to arctigenin by intestinal microbes before systemic absorption and biological activity can occur [1] [3]. This conversion limitation represents a critical bottleneck in arctigenin production and utilization.
Microbial fermentation has emerged as an efficient solution to this conversion challenge, enabling the large-scale production of bioavailable arctigenin from its more abundant precursor. By leveraging the enzymatic capabilities of specific fungal strains, particularly their β-glucosidase activity, this bioprocess facilitates the hydrolysis of this compound's glycosidic bond, transforming it into the active aglycone form with exceptional efficiency [1]. The optimized fermentation approach achieves remarkable conversion rates exceeding 99%, addressing the fundamental limitation of natural arctigenin scarcity and providing a viable pathway for pharmaceutical development of this promising therapeutic compound [1].
Table 1: Key Characteristics of this compound and Arctigenin
| Property | This compound | Arctigenin |
|---|---|---|
| Bioavailability | Low | High |
| Natural Abundance in F. arctii | 3.5% | 0.19% |
| Conversion Requirement | Requires activation | Bioactive form |
| Therapeutic Potential | Limited | Extensive |
The critical first step in developing an efficient arctigenin production platform involves the judicious selection of appropriate microbial strains with robust β-glucosidase activity. This enzyme is essential for catalyzing the hydrolysis of the glycosidic bond in this compound, thereby facilitating its conversion to bioactive arctigenin. Through systematic screening of six fungal strains, researchers identified Aspergillus awamori and Trichoderma reesei as the most effective converters when used in combination [1]. This specific microbial combination demonstrated superior performance in converting this compound to arctigenin while simultaneously minimizing substrate loss, achieving the stringent target metrics of >99% conversion rate, >95% dissolution rate, and <5% loss rate [1]. The complementary enzymatic profiles of these two strains create a synergistic effect that enhances the overall efficiency of the bioconversion process.
To achieve maximum conversion efficiency and process economics, researchers implemented a systematic, multivariate optimization approach addressing both nutritional and physical parameters. The initial optimization phase focused on media composition, specifically investigating the effects of various carbon and nitrogen sources on conversion efficiency. This was followed by the optimization of physical parameters including fermentation duration, pH, liquid volume, and inoculation density [1]. The solid-liquid ratio of the substrate emerged as a particularly critical factor, directly influencing both mass transfer efficiency and microbial accessibility to the substrate.
The optimization process employed an orthogonal experimental design to identify the optimal combination of parameters, resulting in a highly efficient and reproducible fermentation protocol [1]. The meticulous attention to these parameters significantly enhanced the conversion efficiency while simultaneously reducing process costs and time requirements, making the approach suitable for potential industrial-scale implementation.
Table 2: Optimized Fermentation Conditions for Arctigenin Production
| Parameter | Optimal Condition | Impact on Fermentation |
|---|---|---|
| Microbial Strains | Aspergillus awamori & Trichoderma reesei | Synergistic β-glucosidase activity |
| Carbon Source | Bran & cornflour | Enhanced microbial growth and enzyme production |
| Nitrogen Source | Peptone | Optimal enzyme expression and microbial vitality |
| Fermentation Time | 168 hours | Complete substrate conversion |
| Temperature | 30°C | Ideal for fungal growth and enzyme activity |
| Agitation Speed | 150 rpm | Optimal oxygen transfer and mixing |
| Solid-Liquid Ratio | 8.0 g F. arctii powder in 130 mL total volume | Maximized substrate concentration and conversion efficiency |
The fermentation protocol begins with the careful preparation of fungal stock cultures and growth media. Aspergillus awamori, Trichoderma reesei, and other comparative strains should be obtained from recognized biological resource centers to ensure genetic stability and functional performance. For long-term preservation, maintain fungal cultures on Potato Dextrose Agar (PDA) slants at 4°C, with transfers to fresh media every 3-4 months to maintain viability [1]. For active culture preparation, transfer strains to PDA plates and incubate at 28-30°C for 5-6 days until mature spores form. Harvest these spores by adding sterile water and gently scraping the surface, then adjust the spore suspension to a concentration of 10⁶-10⁷ spores/mL using sterile physiological saline [1].
For seed culture preparation, inoculate 2.0 mL of spore suspension into 50 mL of Mandel nutrient solution (adjusted to pH 5.0-6.0 with sulfuric acid) in a 250 mL baffled flask. The Mandel nutrient solution should contain appropriate carbon, nitrogen, and mineral sources to support robust fungal growth [1]. Incubate the seed culture at 28-30°C with agitation at 175 rpm for 24-48 hours to obtain actively growing seed culture. This two-stage inoculation approach ensures adequate biomass accumulation before the main fermentation process, promoting more consistent and efficient bioconversion.
For the main fermentation substrate, prepare a mixture containing 8.0 g of Fructus arctii powder (200 mesh particle size for enhanced surface area), 5.0 g of bran, 5.0 g of cornflour, and 0.6 g of peptone [1]. Transfer this mixture to an appropriate fermentation vessel and sterilize at 121°C for 15 minutes to eliminate contaminants. After sterilization, add 20 mL of sterile Mandel nutrient solution and adjust the total volume to 130 mL with sterile water, resulting in the optimal solid-liquid ratio identified during process optimization [1].
Inoculate the sterile fermentation medium with the prepared seed cultures of both Aspergillus awamori and Trichoderma reesei according to the proportions determined during optimization. Incubate the fermentation culture at 30°C with orbital agitation at 150 rpm for a total duration of 168 hours (7 days) to ensure complete conversion [1]. Throughout the fermentation process, monitor pH changes, which typically demonstrate a gradual increase reaching approximately 10.83 by process completion, indicating active metabolic activity and bioconversion progress. Following the fermentation period, recover the fermented material by drying at 100°C until constant weight, then pulverize to form a homogeneous powder for subsequent extraction and analysis [1].
The quantitative analysis of this compound and arctigenin throughout the fermentation process is essential for monitoring conversion efficiency and process consistency. For precise quantification, employ an Agilent 1200 series HPLC system or equivalent, equipped with a ZORBAX Extend-C18 column (4.6 mm × 250 mm, 5 μm particle size) maintained at a constant temperature of 30°C [1]. The mobile phase should consist of a methanol and water mixture in a volume ratio of 67:33, delivered at a consistent flow rate of 1.0 mL/min. The injection volume is typically set at 10 μL, with detection performed at 280 nm wavelength, which corresponds to the optimal absorbance characteristics of both analytes [1].
For calibration, prepare standard solutions of this compound and arctigenin with purity ≥99.8% by accurately weighing 9.18 mg of this compound standard and 23.36 mg of arctigenin standard, then dissolving in 50 mL of methanol to create a mixed standard solution [1]. Generate a five-point calibration curve by preparing serial dilutions (2, 4, 6, 8, and 10 mL of mixed standard solution in 10-mL volumetric flasks diluted with methanol). Inject each standard solution in triplicate and plot the peak areas against concentrations to establish linear regression equations for both compounds, ensuring correlation coefficients (R²) exceed 0.999 for quantitative accuracy.
For rapid qualitative assessment of fermentation progress, Thin-Layer Chromatography provides a valuable complementary technique. Apply samples and standards to TLC silica gel plates and develop using a solvent system consisting of chloroform, methanol, and glacial acetic acid in a ratio of 95:5:0.15 [1]. Visualize the separated compounds under UV light at 254 nm or using appropriate staining reagents. This method allows for quick verification of this compound conversion and arctigenin production, serving as a valuable process monitoring tool during fermentation optimization.
To objectively evaluate fermentation efficiency, calculate three critical performance parameters using the HPLC quantification data. The conversion rate (T) reflects the efficiency of this compound biotransformation and is calculated as: T = (C₀₁ - Cₑ₁)/C₀₁ × 100, where C₀₁ represents the initial this compound concentration in unfermented powder and Cₑ₁ represents the residual this compound concentration in fermented material [1]. The dissolution rate (S) indicates the overall extraction efficiency and is determined as: S = (Cₑ₁ + Cₑ₂)/(C₀₁ + C₀₂) × 100, where C₀₂ is the initial arctigenin concentration and Cₑ₂ is the final arctigenin concentration in fermented material. The loss rate (L) simply complements the dissolution rate: L = 100 - S [1]. These metrics collectively provide a comprehensive assessment of process performance, with optimal fermentation achieving T > 99%, S > 95%, and L < 5%.
Table 3: HPLC Analytical Parameters for this compound and Arctigenin Quantification
| Parameter | Specification | Purpose |
|---|---|---|
| Column | ZORBAX Extend-C18 (4.6 mm × 250 mm, 5 μm) | Compound separation |
| Mobile Phase | Methanol:Water (67:33 v/v) | Optimal resolution |
| Flow Rate | 1.0 mL/min | Consistent retention times |
| Column Temperature | 30°C | Retention time stability |
| Detection Wavelength | 280 nm | Maximum analyte absorbance |
| Injection Volume | 10 μL | Reproducible quantification |
| Calibration Range | 5 concentration points | Linear quantification |
| Retention Time Tracking | This compound and arctigenin standards | Compound identification |
Following the completion of the fermentation process, the recovery of arctigenin requires efficient extraction and purification techniques to obtain a pharmaceutical-grade product. Begin by subjecting the dried fermented material to exhaustive extraction with methanol, typically using 50 mL of solvent per gram of dry fermented material [1]. Employ sonication assistance for 20 minutes to enhance extraction efficiency by disrupting cellular structures and improving compound solubility. After sonication, allow the mixture to stand overnight to ensure complete extraction, then filter through Whatman No. 1 filter paper or equivalent to remove particulate matter [1]. Concentrate the filtrate under reduced pressure evaporation at temperatures not exceeding 40°C to obtain the crude fermented F. arctii extract, which typically contains arctigenin at an average yield of 19.51 mg/g of starting material [1].
The extraction efficiency plays a crucial role in the overall process economics, with the optimized protocol achieving dissolution rates exceeding 95% while maintaining loss rates below 5%. This represents a significant improvement over conventional extraction methods, which often result in substantially higher compound loss. The careful control of extraction parameters, including solvent volume, extraction time, and temperature, ensures maximum recovery of the target compound while minimizing the co-extraction of undesirable impurities.
For applications requiring high-purity arctigenin, such as pharmaceutical formulation or mechanistic studies, further purification by column chromatography is essential. Pack a glass chromatography column with silica gel (200-300 mesh) as the stationary phase, using an appropriate slurry packing method to ensure uniform bed density [1]. Dissolve the crude extract in a minimal volume of dichloromethane or ethyl acetate and load carefully onto the prepared column. Elute the column with a stepwise gradient of dichloromethane-methanol or hexane-ethyl acetate, gradually increasing the polarity to selectively recover arctigenin while leaving impurities behind.
Monitor fraction composition by TLC or HPLC, pooling fractions containing pure arctigenin. This purification approach has been demonstrated to achieve exceptional purity levels of 99.33% arctigenin, suitable for even the most demanding pharmaceutical applications [1]. Following purification, remove solvent under reduced pressure and dry the final product under vacuum to obtain arctigenin as a white to off-white powder. The comprehensive downstream processing protocol ensures consistent product quality and facilitates the development of standardized arctigenin products for therapeutic evaluation.
Arctigenin produced through microbial fermentation exhibits diverse pharmacological activities with potential applications across multiple therapeutic areas. In metabolic disorders, arctigenin has demonstrated significant efficacy in ameliorating high-fat diet-induced obesity and related metabolic disturbances by remodeling gut microbiota composition and function [3]. The compound enhances the abundance of short-chain fatty acid (SCFA)-producing bacteria while reducing populations of gram-negative bacteria, thereby decreasing circulating lipopolysaccharide (LPS) levels and attenuating metabolic endotoxemia [3]. These microbial changes activate multiple signaling pathways, including G protein-coupled receptors (GPRs) and inhibit histone deacetylase (HDAC) activity, collectively resulting in improved intestinal barrier function, reduced inflammation, and enhanced hepatic lipid metabolism.
In the context of infectious disease, arctigenin exhibits potent anti-inflammatory effects against avian pathogenic Escherichia coli (APEC) infection by modulating critical cellular signaling pathways [2]. Through inhibition of the PI3K/AKT and NF-κB pathways, arctigenin significantly reduces the expression of pro-inflammatory cytokines and decreases phosphorylation of AKT, P65, and IκB proteins [2]. More recently, arctigenin has revealed impressive anti-aging properties, functioning as a senomorphic agent that extends replicative lifespan in yeast models through induction of autophagy, enhancement of antioxidant defenses, and increased telomerase activity [4]. These diverse mechanisms underscore the substantial therapeutic potential of arctigenin produced through microbial fermentation.
Even with optimized protocols, researchers may encounter challenges during the microbial fermentation process for arctigenin production. One common issue is incomplete conversion of this compound to arctigenin, which may result from inadequate β-glucosidase activity. This problem can typically be addressed by verifying the viability and purity of fungal strains through regular subculturing and quality control measures. Additionally, ensure that the carbon-to-nitrogen ratio remains within optimal parameters, as deviation can significantly impact enzyme production and activity [1]. If conversion rates remain suboptimal, consider conducting small-scale experiments to adjust the inoculation ratio of Aspergillus awamori to Trichoderma reesei, as the synergistic relationship between these strains is crucial for maximum conversion efficiency.
Another frequent challenge involves low extraction recovery during downstream processing, resulting in unacceptable loss rates exceeding 5%. This issue can often be mitigated by optimizing the solid-liquid ratio during extraction and ensuring adequate sonication time and power [1]. When using silica gel chromatography for purification, column overloading may occur if the sample-to-stationary-phase ratio exceeds recommended parameters, potentially compromising the exceptional 99.33% purity achievable with this method [1]. For consistent HPLC analysis, maintain strict mobile phase preparation protocols and column conditioning procedures to ensure reproducible retention times and accurate quantification of both this compound and arctigenin throughout the fermentation monitoring process.
Table 4: Troubleshooting Guide for Common Fermentation Issues
| Problem | Potential Causes | Solutions |
|---|---|---|
| Incomplete conversion (<99%) | Suboptimal microbial vitality, incorrect C/N ratio, inadequate fermentation time | Verify strain viability, optimize nutrient balance, extend fermentation to 168h |
| Low dissolution rate (<95%) | Insufficient extraction, improper solvent volume, inadequate sonication | Optimize solid-liquid ratio, ensure complete solvent coverage, increase sonication time |
| High loss rate (>5%) | Adsorption to matrix, degradation during processing, inefficient filtration | Add protective antioxidants, optimize temperature control, use appropriate filter media |
| HPLC peak broadening | Column degradation, mobile phase contamination, excessive injection volume | Replace guard column, use HPLC-grade solvents, reduce injection volume if needed |
| Microbial contamination | Incomplete sterilization, inadequate aseptic technique | Verify sterilization parameters, implement strict sterile transfer procedures |
The optimized microbial fermentation protocol detailed in these application notes provides a robust, efficient, and scalable method for producing high-purity arctigenin from its naturally abundant precursor, this compound. By leveraging the synergistic β-glucosidase activity of Aspergillus awamori and Trichoderma reesei, this process achieves exceptional conversion rates exceeding 99%, effectively addressing the fundamental limitation of natural arctigenin scarcity [1]. The comprehensive approach encompasses strain selection, fermentation optimization, analytical quantification, and purification methodologies, providing researchers with a complete toolkit for arctigenin production.
The resulting arctigenin possesses significant therapeutic potential across multiple disease domains, including metabolic disorders, inflammatory conditions, and age-related physiological decline [2] [3] [4]. As research continues to elucidate the multifaceted mechanisms of arctigenin's biological activities, the availability of a reliable production method becomes increasingly vital for preclinical and clinical investigations. This protocol serves as a valuable resource for scientists and pharmaceutical developers seeking to harness the considerable promise of this potent natural compound for therapeutic applications.
This compound (ARC) is a major biologically active lignan found in the fruits of Arctium lappa L. (burdock) and other plant species [1]. It is the glycoside precursor to arctigenin (AG), with the chemical name arctigenin-4′-O-glucoside [2]. As a key compound in traditional Chinese medicine, this compound has garnered significant research interest for its potent anti-inflammatory, antioxidant, and immunomodulatory activities [3] [4]. These application notes provide a consolidated overview of its mechanisms, quantitative effects, and detailed experimental protocols for research applications in drug development.
This compound exerts its anti-inflammatory effects through the modulation of multiple critical signaling pathways and molecular targets. The table below summarizes the key mechanistic findings.
Table 1: Documented Anti-Inflammatory Mechanisms of Action of this compound
| Target/Pathway | Experimental Model | Biological Effect/Mechanism | Citations |
|---|---|---|---|
| NF-κB Pathway | LPS-induced macrophages | Inhibits NF-κB activation, reducing COX-2 expression and subsequent PGE2 production. | [5] |
| P2X7R/NLRP3 Inflammasome | CUMS mice model & CORT-stimulated PC12 cells | Binds P2X7R, inhibiting NLRP3 inflammasome activation, caspase-1 cleavage, and IL-1β maturation. | [6] |
| FGFR2/CSF1R Signaling | In vitro & in vivo NASH models | Attenuates glycolysis and inflammation, contributing to amelioration of non-alcoholic steatohepatitis. | [7] |
| Macrophage Polarization | In vitro and in vivo inflammation models | Promotes polarization of pro-inflammatory M1 macrophages towards anti-inflammatory M2-like phenotypes. | [8] |
| Cytokine Suppression | LPS-induced macrophages & ALI mouse model | Downregulates mRNA and protein levels of key pro-inflammatory cytokines (TNF-α, IL-6, IL-1β). | [2] [5] |
The following diagram synthesizes the primary anti-inflammatory signaling pathways modulated by this compound, illustrating the interconnected mechanisms and key molecular targets.
Figure 1: this compound modulates multiple anti-inflammatory pathways. It directly inhibits key pro-inflammatory receptors and signaling hubs (red arrows), while promoting a protective macrophage phenotype (blue arrow), leading to reduced cytokine production and inflammation resolution.
The efficacy of this compound has been quantified in various experimental models. The tables below consolidate key quantitative findings on its anti-inflammatory effects and pharmacokinetic parameters.
Table 2: Efficacy of this compound in Preclinical In Vivo Models
| Disease Model | Species | Dose | Key Results | Citation |
|---|---|---|---|---|
| Acute Lung Injury (ALI) | Mouse | 12.5, 25, 50 mg/kg | Dose-dependent reduction of IL-6, IL-1β, and TNF-α in BALF; inhibition of inflammatory cell infiltration. | [2] |
| Non-Alcoholic Steatohepatitis (NASH) | Mouse | 50 mg/kg | Attenuated steatosis, inflammation, and fibrosis; inhibited hepatic glycolysis and inflammatory signaling. | [7] |
| Depression (CUMS model) | Mouse | 60, 120 mg/kg | Mitigated hippocampal neuronal damage and reduced serum corticosterone levels; inhibited neuroinflammation. | [6] |
Table 3: In Vitro Anti-Inflammatory Activity of this compound
| Cell Type/Assay | Concentration Range | Key Outcomes | Citations |
|---|---|---|---|
| LPS-induced Macrophages | 10 - 100 µM | Suppressed NO, PGE2, IL-6, IL-1β, and TNF-α production; inhibited COX-2 and NF-κB. | [5] |
| CORT-induced PC12 cells | 12.5 - 50 µM | Enhanced cell viability; reduced LDH release and neuronal apoptosis via P2X7R/NLRP3. | [6] |
| Binding Affinity | In silico docking | Predicted strong binding to P2X7R, sharing the same site as the antagonist A438079. | [6] |
This section provides detailed methodologies for key assays used to evaluate the anti-inflammatory effects of this compound.
Objective: To assess the effect of this compound on the production of pro-inflammatory mediators in macrophages [5].
Materials:
Procedure:
Objective: To investigate the anti-inflammatory efficacy of this compound in vivo using an LPS-induced ALI model [2].
Materials:
Procedure:
Objective: To elucidate the neuroprotective mechanism of this compound via the P2X7R/NLRP3 inflammasome pathway [6].
Materials:
Procedure (In Vitro PC12 Model):
| Cancer Type | Mechanism of Action | Key Molecular Targets/Pathways | Observed Effects |
|---|---|---|---|
| Cervical Cancer [1] | Inhibition of metastasis | Suppression of S100A4 and PI3K/Akt pathway [1] | Inhibits cell migration and invasion without significant cytotoxicity [1] |
| Multiple Cancers (e.g., myeloma, prostate, gastric, colon) [2] | Induction of cell death & growth arrest | Mitochondrial dysfunction; cell cycle arrest (G2/M phase); PI3K/AKT and JAK/STAT pathways [2] | Inhibits cell proliferation; promotes apoptotic cell death; cytotoxic effects [2] |
| Hepatocellular Carcinoma (HCC) (via its metabolite arctigenin) [3] | Induction of apoptosis & inhibition of proliferation | Inhibition of PI3K/AKT pathway; downregulation of PIK3CA phosphorylation [3] | Induces apoptosis at high concentrations; inhibits tumor growth in vivo [3] |
The following diagram synthesizes findings from multiple studies to illustrate the core signaling pathways through which arctiin exerts its anticancer effects, particularly highlighting the pivotal role of the PI3K/AKT pathway.
For researchers looking to validate these mechanisms, here are detailed methodologies for key assays based on the cited literature.
This protocol is adapted from a study investigating this compound's anti-metastatic effects in cervical cancer cells [1].
1. Cell Culture and Treatment
2. Assay Setup
3. Data Quantification
This method is crucial for quantifying this compound-induced cell death and is based on a study on knee osteoarthritis, which utilized the same fundamental principle for detecting apoptosis [4].
1. Cell Seeding and Treatment
2. Cell Staining
3. Flow Cytometry Analysis
A critical factor for the translational development of this compound is its pharmacokinetic profile [2] [3]:
To advance this compound towards clinical application, future studies should focus on:
Osteoarthritis (OA) is a whole-joint disease characterized by cartilage degradation, subchondral bone sclerosis, and synovial inflammation, affecting hundreds of millions of adults worldwide [1]. A significant challenge in OA management is the lack of treatments that modify the underlying disease pathology; most current therapies only offer symptomatic relief [2] [1]. Arctiin (ARC), a major lignan extracted from the seeds of Arctium lappa (Burdock), has emerged as a multi-targeted candidate with potential DMOAD properties [3] [4] [5].
Recent studies elucidate two primary, complementary mechanisms for this compound's anti-osteoarthritic effects:
The following application notes provide a structured summary of quantitative data and detailed protocols to facilitate further investigation and development of ARC.
Table 1: In Vitro Effects of this compound on Chondrocytes
| Treatment Condition | Key Outcomes | Concentrations Used | Signaling Pathways Involved |
|---|---|---|---|
| FAC-induced Iron Overload [3] | ↑ Cell viability; ↓ Apoptosis & Ferroptosis; ↓ Intracellular iron, ROS, lipid-ROS; Restored mitochondrial membrane potential | 20 µM, 40 µM | AKT/NRF2/HO-1 |
| IL-1β-induced Inflammation [4] | Reversed IL-1β-induced: ↓ MMP3, MMP13, COX-2; ↑ Collagen II, SOX9; Modulated cholesterol metabolism | 0.01 µM, 0.1 µM | CH25H/CYP7B1/RORα |
| IL-1β-induced Inflammation [5] | Rescued IL-1β-induced: ↓ Matrix synthesis; ↑ Proteinases; Effect abolished by NRF2 inhibitor | 2.5 µM, 5 µM, 10 µM | NRF2 |
Table 2: In Vivo Efficacy of this compound in Osteoarthritis Models
| Animal Model | Treatment Regimen | Key Outcomes | Citation |
|---|---|---|---|
| DMM + Iron Dextrin (ID)-induced KOA in mice | Not specified (in vivo ARC administration) | Significantly improved KOA severity; Reduced cartilage degeneration | [3] |
| ACLT + MMx in rats | Post-operative ARC for 8 weeks | Preserved hyaline cartilage; Reduced ECM loss; Inhibited subchondral bone osteolysis | [4] |
| Post-traumatic OA mice | Intraperitoneal injection | Ameliorated cartilage erosion and subchondral bone sclerosis | [5] |
| Severe OA mice (12-week) | Intra-articular injection of GG-CD@ARC gel | Counteracted cartilage degeneration; Sustained drug release | [5] |
This protocol evaluates ARC's cytoprotective effects against iron overload.
1. Primary Murine Chondrocyte Isolation and Culture:
2. Cell Viability Assay (CCK-8):
3. Apoptosis Rate by Flow Cytometry:
4. Evaluation of Intracellular Iron, ROS, and Lipid-ROS:
This protocol assesses ARC's role in mitigating inflammation and regulating cholesterol pathways.
1. Cell Viability and Cytotoxicity (CCK-8):
2. Modulating Inflammatory Responses and ECM Degradation:
3. Investigating Cholesterol Metabolism:
This compound's protective effects are mediated through specific signaling pathways, as illustrated below.
For translation to clinical application, advanced delivery systems for ARC have been explored:
The compiled data strongly positions this compound as a promising multi-targeted candidate for OA treatment. Its ability to mitigate two distinct pathological drivers—oxidative stress and aberrant cholesterol metabolism—addresses the complex heterogeneity of OA, which is a significant reason for the failure of many previous clinical trials [2].
Future work should focus on:
Arctiin (ARC), a primary lignan compound derived from the fruits of Arctium lappa L. (burdock), has emerged as a promising therapeutic candidate for immune-mediated skin diseases, particularly atopic dermatitis (AD). With AD affecting up to 20% of children and 3% of adults globally and ranking first in the global disease burden caused by skin conditions, there is a pressing need for novel treatments that offer improved safety profiles and long-term applicability compared to conventional corticosteroids and calcineurin inhibitors [1] [2]. This compound exhibits diverse pharmacological activities, including potent anti-inflammatory, antioxidant, and anti-allergic properties, making it a compelling subject for dermatological research and development [3] [1].
The therapeutic potential of this compound is particularly relevant for patients who experience inadequate responses, intolerance, or contraindications to existing topical treatments [4]. This document provides comprehensive experimental protocols and mechanistic insights to support researchers and drug development professionals in exploring this compound's application in atopic dermatitis models. We summarize key quantitative data from recent studies and provide detailed methodologies for evaluating this compound's efficacy, with a focus on its novel mechanisms of action involving the TLR4/MyD88/NF-κB and NLRP3/Caspase-1/GSDMD signaling pathways [1] [2].
This compound exerts its anti-dermatitis effects through multimodal mechanisms targeting key inflammatory and cell death pathways implicated in atopic dermatitis pathogenesis. The compound demonstrates exceptional binding properties with Toll-like receptor 4 (TLR4), as confirmed through molecular docking studies, which initiates its primary anti-inflammatory activity [1] [2]. Through this binding, this compound suppresses the downstream TLR4/MyD88/NF-κB signaling cascade, reducing the production of pro-inflammatory cytokines including IL-1β, IL-6, TNF-α, TSLP, and IFN-γ [1] [2].
Simultaneously, this compound addresses pyroptosis, an inflammatory form of programmed cell death that contributes to AD pathology. The compound inhibits the NLRP3/Caspase-1/GSDMD pathway, preventing the cleavage of gasdermin D and subsequent release of mature interleukin-1β [1] [2]. This dual-pathway inhibition results in comprehensive suppression of inflammation and cellular damage, restoring skin barrier function and reducing hypersensitivity responses, as evidenced by significant decreases in serum IgE levels in experimental models [1] [2].
The following diagram illustrates the key mechanistic pathways through which this compound alleviates atopic dermatitis:
Table 1: Summary of Key Efficacy Endpoints from In Vivo Studies
| Parameter | Model | Treatment | Result | Significance |
|---|---|---|---|---|
| Dermatitis Score | DNCB-induced AD in mice | ARC (25 mg/kg, 17 days) | Significant reduction | p < 0.05 vs. model group [1] |
| Skin Thickness | DNCB-induced AD in mice | ARC (25 mg/kg, 17 days) | Significant reduction | p < 0.05 vs. model group [1] |
| Serum Total IgE | DNCB-induced AD in mice | ARC (25 mg/kg, 17 days) | Significant reduction | p < 0.05 vs. model group [1] |
| Mast Cell Infiltration | DNCB-induced AD in mice | ARC (25 mg/kg, 17 days) | Markedly reduced | Histological confirmation [1] |
Table 2: In Vitro Anti-inflammatory Effects of this compound
| Target | Cell Type/Model | Concentration | Effect | Reference |
|---|---|---|---|---|
| TLR4/MyD88/NF-κB | HaCaT cells + TNF-α/IFN-γ | Not specified | Significant pathway inhibition | [1] [2] |
| NLRP3/Caspase-1/GSDMD | HaCaT cells + TNF-α/IFN-γ | Not specified | Reduced pyroptosis | [1] [2] |
| IL-1β expression | Skin tissue of AD mice | 25 mg/kg | Downregulated | [1] |
| TSLP mRNA | Skin tissue of AD mice | 25 mg/kg | Downregulated | [1] |
| IFN-γ mRNA | Skin tissue of AD mice | 25 mg/kg | Downregulated | [1] |
The favorable safety profile of this compound represents one of its most significant advantages over current AD treatments. In preclinical studies, this compound demonstrated:
The poor water solubility of this compound presents a significant challenge in pharmaceutical development. Recent advances in formulation strategies have focused on addressing this limitation:
Chemical derivatives: Arctigenin-4'-O-glucuronide, a water-soluble glucuronide derivative synthesized through TEMPO-mediated oxidation, demonstrates improved anti-inflammatory efficacy in acute lung injury models compared to native this compound [6]. This derivative retains the active structure while enhancing aqueous solubility.
Alternative delivery systems: Future research should explore advanced drug delivery approaches including solid dispersions, liposomes, cyclodextrin inclusions, and nanoparticles to improve this compound's bioavailability and therapeutic potential [6].
This compound represents a promising multi-target therapeutic candidate for atopic dermatitis with demonstrated efficacy in preclinical models. Its dual inhibition of both inflammatory (TLR4/MyD88/NF-κB) and pyroptosis (NLRP3/Caspase-1/GSDMD) pathways positions it as a potentially superior alternative to current single-target therapies [1] [2].
Future research should focus on:
The experimental protocols outlined herein provide a foundation for further investigation of this compound's potential as a novel therapeutic agent for atopic dermatitis and other inflammatory skin conditions.
This protocol is adapted from the study "Application of preparative high-speed counter-current chromatography for separation and purification of this compound from Fructus Arctii" [1] [2] [3].
The table below summarizes the key parameters and results from the study:
| Parameter | Details / Value | Source |
|---|---|---|
| Source Material | Crude extract of Fructus Arctii (350 mg, ~49% this compound) | [1] [2] |
| Solvent System | Ethyl acetate - n-butanol - ethanol - water (5:0.5:1:5, v/v/v/v) | [1] [2] |
| Flow Rate | 2.0 mL/min | [1] |
| Rotation Speed | 800 rpm | [1] |
| Separation Time | 5 hours | [1] [2] |
| Sample Load | 350 mg crude extract | [1] [2] |
| Yield | 159 mg this compound | [1] [2] |
| Purity | 98% | [1] [2] |
| Partition Coefficient (K) | 1.56 (for the selected solvent system) | [2] |
While the core protocol is robust, the field has evolved. Later studies have optimized the process further:
The following workflow diagram summarizes the key steps of the HSCCC process described in the protocol.
The 2005 protocol remains an excellent starting point. For your application notes, you could highlight:
First, it's helpful to understand why this conversion is necessary. In Fructus arctii powder, the natural content of arctigenin is very low (~0.19%), while its precursor, arctiin, is much more abundant (up to 3.5%) [1]. This compound has low bioavailability and must be converted into arctigenin by the enzymatic removal of a glucose molecule to be readily absorbed and exert its biological effects [2] [3].
The following diagram outlines the general workflow for the microbial conversion and extraction process:
The most effective method identified uses co-fermentation with specific fungi, Aspergillus awamori and Trichoderma reesei, which are known for their high expression of β-glucosidase—the key enzyme that cleaves the sugar molecule from this compound [1] [4]. After extensive optimization, the following protocol was established:
For easy comparison, the key quantitative findings from the optimization process are summarized in the tables below.
Table 1: Optimization of Fermentation Parameters This table shows how different factors influence the conversion and dissolution rates, leading to the optimal conditions [4].
| Factor | Tested Range | Optimal Value | Impact on Conversion Rate | Impact on Dissolution/Loss Rate |
|---|---|---|---|---|
| Carbon Source | 7 different sources | Bran + Sucrose + Cornflour (equal parts) | No significant effect (94-98%) | Significant effect; optimal with combination |
| Nitrogen Source | 6 different sources | Urea | No significant effect (96-98%) | Significant effect; best with urea |
| Fermentation Time | 36 - 168 hours | 144 hours | Critical; this compound concentration peaks at ~72h then drops as conversion occurs | N/A |
| Fermentation Volume | 30 - 150 mL | 110 mL | Stable (97-99%) above 90 mL | Increases with volume, optimal above 90 mL |
| pH | 4 - 10 | 6.0 | High (97-98%) between pH 5-7 | Decreases significantly outside pH 5-7 |
| Inoculation Volume | 1.0 - 5.0 mL | 2.0 mL | High (95-97%) | Decreases with volumes >3 mL |
Table 2: Final Optimized Process Outcomes This table summarizes the performance metrics of the final optimized protocol [1] [4].
| Performance Metric | Result | Measurement Method |
|---|---|---|
| This compound Conversion Rate | 99.84% | HPLC |
| Product Dissolution Rate | 95.74% | HPLC |
| Sample Loss Rate | 4.26% | Calculated (100% - Dissolution Rate) |
| Average Arctigenin Yield | 19.51 mg/g of fermented powder | HPLC |
| Final Arctigenin Purity | 99.33% | HPLC (after silica gel purification) |
Here are answers to common specific issues that might arise during experiments.
Q1: Our conversion rate is consistently below 90%. What are the most likely causes?
Q2: We are experiencing a high sample loss rate (>10%). How can we improve yield?
Q3: Why is the concentration of this compound in our fermentation medium increasing during the first 72 hours before decreasing?
Q4: What is the recommended method for analyzing the conversion rate?
| Method / Strategy | Key Operational Parameter | Purpose / Benefit | Reported Outcome / Efficiency |
|---|---|---|---|
| Two-Step Column Chromatography [1] | Use AB-8 macroporous resin | Purification | Achieved 95.7% purity of this compound [1]. |
| Fungal Fermentation Conversion [2] | Use Aspergillus awamori & Trichoderma reesei; Convert this compound to Arctigenin | Increases bioavailability & reduces loss via conversion. | 99.84% conversion rate; final product loss rate 4.26% [2]. |
| Reflux Extraction [1] | Use 70% ethanol as solvent | Optimal extraction efficiency. | Part of the protocol that achieved high purity [1]. |
| Orthogonal Array Design (L9 (3^4)) [1] | Systematically test multiple factors (e.g., time, temp., solvent ratio) | Optimize extraction process for maximum yield. | A standard method for parameter optimization [1]. |
| Chemical Derivatization [3] | Synthesize arctigenin-4'-O-glucuronide | Improve water solubility & bioavailability of this compound derivative. | Improved anti-inflammatory activity in vivo [3]. |
This method focuses on obtaining high-purity this compound from Fructus Arctii (Great Burdock Fruit) [1].
This innovative process converts this compound into its more bioavailable aglycone, arctigenin, while minimizing overall loss [2].
Q: Why is my final this compound yield low even with a high extraction efficiency?
Q: How can I improve the bioavailability of this compound without significant compound loss?
Q: What is the most critical parameter to optimize for maximizing yield and minimizing loss?
The following diagram illustrates the decision-making process for selecting the right strategy to reduce this compound loss, based on your research goal.
Understanding the chemical stability of arctiin and employing robust analytical methods are crucial for reproducible experiments. The following table summarizes key methodological details from the literature.
| Aspect | Key Findings & Recommended Methods | Experimental Context & Citations |
|---|---|---|
| Extraction & Isolation | Efficiently extracted with 80% methanol; isolated via polyamide column chromatography (elution with 100% methanol). | From leaves of Arctium lappa L.; method validated with internal standards. [1] |
| HPLC Analysis | Simultaneous quantification with chlorogenic acid and glycyrrhizin using a C18 column and a multi-wavelength or photodiode array detector. | Quality control of a Chinese proprietary medicine; method validated for identification and quantification. [2] |
| HPLC with Fluorescence Detection | A specific, sensitive method using matrix solid-phase dispersion (MSPD) with silica gel as the dispersant and methanol for elution. | Analysis of this compound and arctigenin in burdock fruit; offers advantages in speed and solvent use. [3] |
| Stability & Metabolization | This compound is a glycoside that can be hydrolyzed to its aglycone, arctigenin, in the intestinal tract and systemically. Arctigenin is often the active form. | This conversion is a key pharmacokinetic property. Bioactivity comparisons often show arctigenin is more potent, though this compound has high oral bioavailability. [4] [5] |
Here are detailed methodologies for key experiments demonstrating this compound's bioactivity, which can serve as references for your own work.
This protocol is adapted from a study on silicosis in rats [4].
This method is used in studies with human keratinocytes (HaCaT) and dermal fibroblasts (NHDF) [6] [7].
The relationship between this compound and its active metabolite, arctigenin, is central to its pharmacological effects, especially in oral administration models. The following diagram illustrates this metabolic pathway and its experimental implications.
Q1: Why might I observe a loss of this compound in my cell culture experiments? A potential cause is the hydrolysis of this compound into arctigenin, even in vitro. It is recommended to analyze your culture medium or cell lysates for the presence of arctigenin using HPLC-MS. Furthermore, consider testing arctigenin itself in parallel to determine which compound is the active moiety in your specific experimental system [5].
Q2: What is a reliable method to quantitatively analyze this compound from plant extracts or biological samples? HPLC coupled with fluorescence detection or a photodiode array detector (PDA) is highly effective. The MSPD extraction method with silica gel and methanol elution provides a robust and efficient way to prepare samples for analysis, minimizing degradation [3].
Q3: Are the anti-inflammatory effects of this compound direct or mediated through its metabolite? The evidence suggests both are possible. While many studies attribute the potent anti-inflammatory activity to arctigenin, this compound itself has demonstrated direct effects in cellular models, such as protecting skin cells from UVB damage by altering microRNA expression [6] [7] [5]. The route of administration (oral vs. direct application to cells) is a critical factor.
Arctiin, a primary lignan from Arctium lappa L., has demonstrated significant anti-inflammatory, anti-tumor, and hypoglycemic potential in preclinical studies [1]. However, its therapeutic development is heavily hindered by poor oral bioavailability, largely due to its low water solubility and, as you highlighted, extensive pre-systemic metabolism [2] [1].
Pharmacokinetic studies show that after oral administration, this compound is rapidly converted by gut microbiota to its aglycone, arctigenin [3] [4]. Both compounds then undergo extensive glucuronidation in the liver and intestine [1]. This process, catalyzed by UDP-glucuronosyltransferases (UGTs), converts the active compounds into water-soluble glucuronides for elimination, which can limit their systemic exposure and in vivo efficacy [5] [1].
The following diagram illustrates this metabolic pathway and the key strategy to overcome it:
Here are the primary experimental strategies you can employ to mitigate this issue.
The most direct approach is to synthesize a derivative that is resistant to glucuronidation.
1H-NMR, 13C-NMR, DEPT, HSQC, HMBC) and mass spectrometry (ESI-MS). Key NMR signals include an anomeric proton at δH 4.88 and a carbonyl carbon at δC 173.1 [2].The table below summarizes the expected outcomes and challenges of the primary strategies.
| Strategy | Mechanism of Action | Key Experimental Outcomes | Potential Challenges |
|---|
| Glucuronide Derivative (AG) [2] | Provides a soluble, pre-formed metabolite that is stable and active. | - >100x water solubility vs. This compound.
Q1: What is the evidence that this compound's glucuronidation is a major problem for its efficacy? A1: Pharmacokinetic studies show that after oral administration of Fructus Arctii powder, this compound is quickly converted to arctigenin, which is then widely distributed but also slowly eliminated, suggesting extensive metabolism [4]. Furthermore, while arctigenin is highly active in vitro, its in vivo efficacy is limited, which is often attributed to first-pass metabolism like glucuronidation [1].
Q2: Are there any structural clues for designing analogs resistant to glucuronidation? A2: The primary site for glucuronidation in arctigenin is likely the phenolic hydroxyl group. Modifying this group (e.g., methylation, forming a carbamate) could block glucuronidation. However, this must be done carefully as phenolic groups are often critical for hydrogen bonding and pharmacological activity. The successful glucuronide derivative (AG) takes the opposite approach by making the glucuronide itself the active drug [2].
Q3: Since this compound is converted to arctigenin, should I just use arctigenin in my experiments? A3: While arctigenin is the active aglycone, it still undergoes extensive glucuronidation [1]. The choice depends on your experimental goals. This compound can act as a natural prodrug that is converted in the gut. For cellular assays where microbial conversion isn't possible, arctigenin is more relevant. For in vivo studies, both face the same glucuronidation hurdle post-absorption.
| Process | Key Parameter | Optimal Value | Source / Context |
|---|---|---|---|
| Ethanol Extraction [1] | Reflux Time | 3 hours per cycle, 3 cycles total | From greater burdock (Arctium lappa L.) [1]. |
| Microbial Conversion [2] [3] | Fermentation Time | 168 hours (7 days) | Using Aspergillus awamori and Trichoderma reesei to convert this compound to arctigenin [2] [3]. |
| Microbial Conversion [2] [3] | This compound Conversion Rate | 99.84% | Achieved with optimized fermentation [2] [3]. |
| Microbial Conversion [2] [3] | Arctigenin Yield | 19.51 mg/g | From fermented Fructus arctii powder [2] [3]. |
| Microbial Conversion [2] [3] | Final Arctigenin Purity | 99.33% | After purification via silica gel column chromatography [2] [3]. |
| Compound Purity [4] | This compound Purity | ≥ 98% | Commercially available standard used in cell studies [4]. |
The following diagram outlines the core experimental workflow for extracting this compound and converting it into its active form, arctigenin, based on the researched protocols.
Here are some common challenges and suggested solutions based on the experimental goals:
Problem: Low conversion rate of this compound to arctigenin.
Problem: Low final yield or purity after purification.
Problem: Inconsistent results in biological activity assays.
The conversion of this compound to arctigenin is a critical step for enhancing bioavailability, as this compound itself has low bioavailability and requires modification by microbial enzymes to be effectively absorbed and utilized [2] [3]. The AKT/NRF2/HO-1 signaling pathway is a important mechanism for this compound's antioxidant activity, which is relevant in disease models like osteoarthritis [4].
The table below summarizes the key strategies identified for improving the dissolution rate and solubility of arctiin, which is critical due to its poor aqueous solubility and low oral bioavailability [1] [2].
| Method | Key Findings/Mechanism | Experimental Outcomes |
|---|
| Chemical Modification (Glucuronide Derivative) [1] | Synthesized arctigenin-4'-O-glucuronide (AG) via TEMPO-mediated oxidation. Introduces hydrophilic glucuronic acid. | • Improved water solubility • Enhanced in vivo anti-inflammatory activity in mouse acute lung injury model • Superior inhibition of IL-1β, IL-6, and TNF-α vs. This compound | | Fungal Fermentation [3] | Used Aspergillus awamori and Trichoderma reesei to convert this compound to more bioavailable arctigenin via β-glucosidase. | • This compound conversion rate: 99.84% • Final product dissolution rate: 95.74% • Arctigenin purity of 99.33% after silica gel column purification | | Nanoparticle Formulation [4] | Fabricated PLGA nanoparticles modified with chitosan and folic acid (ARC-PCF-NPs). | • Particle size: ~100 nm • Encapsulation Efficiency (EE): ~87.5% • Demonstrated antioxidant, anti-inflammatory, and cytotoxic effects on colon cancer cells | | Eutectic Mixtures [5] | Co-processed with Adenine Phosphate (AdPh) via liquid-assisted grinding to form a eutectic system. | • Lower melting point than parent API • Enhanced equilibrium solubility and dissolution rate • Characterized by DSC, PXRD, and FT-IR |
This chemical modification introduces a highly hydrophilic glucuronic acid group to the arctigenin structure [1].
This bioconversion method enhances bioavailability by transforming this compound into its aglycone, arctigenin [3].
Q: Why is enhancing the dissolution rate of this compound so important?
Q: What is the difference between this compound and arctigenin?
Q: Besides the methods above, what other general techniques can improve drug solubility?
Problem: Low conversion yield in fungal fermentation.
Problem: Incomplete structural confirmation of synthesized derivatives.
Problem: Low encapsulation efficiency in nanoparticles.
The following diagrams illustrate the core experimental pathways for the two primary protocols described above.
Glucuronide Derivative Synthesis Workflow
Microbial Conversion and Extraction Workflow
The table below summarizes key parameters and outcomes from established protocols for this compound purification.
| Methodology | Key Stationary Phase/Technique | Reported Purity | Sample Throughput/Scale | Key Advantages |
|---|---|---|---|---|
| Two-Step Macroporous Resin | AB-8 macroporous resin [1] | 95.7% [1] | Not Specified | Accessible and common lab equipment [1]. |
| On-line 2D CCC × LC | Counter-Current Chromatography + Macroporous Resin [2] | >97% [2] | Continuous/Preparative | Continuous process; uses low-toxicity, eco-friendly solvents [2]. |
| Preparative HSCCC | High-Speed Counter-Current Chromatography [3] | 98% [3] | 350 mg crude extract [3] | High purity from a single step; no irreversible adsorption [3]. |
Here are the detailed, step-by-step methodologies for the referenced purification techniques.
This method involves an initial extraction followed by a two-step purification process [1].
This hybrid approach combines two techniques for a continuous purification process [2].
First Dimension (CCC Separation):
Second Dimension (LC Desalination):
This method uses High-Speed Counter-Current Chromatography for a highly efficient separation [3].
This FAQ section addresses specific issues that users might encounter during their experiments.
FAQ 1: My final this compound yield is low after macroporous resin chromatography. What could be the cause? Low yields can often be traced back to the initial extraction step. Ensure you are using an optimized reflux method with 70% ethanol [1]. Also, verify that the AB-8 resin has been properly regenerated and conditioned before use, as exhausted resin can lead to poor recovery.
FAQ 2: The peaks for this compound and impurities are poorly resolved in my HSCCC run. How can I improve separation? Poor resolution in HSCCC is frequently due to a suboptimal partition coefficient (K). The K value for the target compound should be between 0.5 and 2, with an ideal range of 0.7-1.2 [3].
FAQ 3: I am developing a drug and find that this compound has poor water solubility. Are there any solutions? Yes, this is a known challenge in drug development. A promising strategy is chemical structural modification. Recent research has successfully synthesized a glucuronide derivative of this compound (arctigenin-4′-O-glucuronide). This derivative demonstrates significantly improved water solubility while retaining and even enhancing anti-inflammatory activity in vivo, making it a promising candidate for innovative drug development [4].
The following diagram illustrates the logical decision-making process for selecting and troubleshooting a purification method.
What are the key validation parameters for an Arctiin HPLC method? The core parameters, aligned with ICH Q2(R2) guidance, include specificity, accuracy, precision, and limits of detection and quantification [1]. You must demonstrate that the method can accurately and reliably measure this compound in the presence of other components in your sample.
My this compound peaks show poor resolution or asymmetry. What could be the cause? This is often related to the chromatographic conditions. A method developed for a Chinese proprietary medicine used an Alltima HP C18 column (250 x 4.6 mm) with a mobile phase of methanol and water (with 0.4% acetic acid and 4.5% tetrahydrofuran) in a gradient elution [2]. Ensure your mobile phase is properly degassed and your column temperature is stable. Deteriorated or contaminated columns are also a common cause and should be flushed or replaced.
How can I improve the extraction efficiency of this compound from plant material? Research shows that enzyme-assisted extraction can significantly improve yield. One optimized method uses 1.4% β-D-glucosidase, an ultrasound time of 25 minutes, and an extraction temperature of 45°C, which increased the yield of its aglycone (arctigenin) by 28.15% compared to a reference method [3].
Besides quality control, what other biological activities of this compound should I consider in my research? this compound exhibits a range of pharmacological activities relevant to drug development. Recent studies highlight its potential in:
For a starting point in method development and validation, you can refer to the following parameters, which have been used for the simultaneous determination of this compound in a complex matrix [2].
| Parameter | Specification / Value |
|---|---|
| HPLC Column | Alltima HP C18 (250 mm length, 4.6 mm internal diameter) [2] |
| Mobile Phase | A: Water (with 0.4% acetic acid & 4.5% THF); B: Acetonitrile [2] |
| Elution Mode | Gradient |
| Flow Rate | 1.0 mL/min [2] |
| Detection Wavelength | 280 nm [3] |
| Injection Volume | 10 µL [3] |
| Column Temperature | Room Temperature [3] |
| Runtime | ~10 minutes [3] |
This protocol describes an efficient one-step method to extract and hydrolyze this compound to Arctigenin directly from plant material (Fructus arctii) [3].
Materials:
Procedure:
This method is adapted from a published procedure for the simultaneous determination of this compound in a proprietary medicine [2].
Materials:
Procedure:
The following diagrams, generated with Graphviz, illustrate the core experimental and logical workflows described in the search results.
This diagram outlines the key stages for developing and validating an analytical method for this compound, referencing ICH Q2(R2) guidelines [1].
This diagram summarizes the proposed molecular mechanism through which this compound promotes the browning of white adipose tissue, as identified in a 2025 study [4].
| Feature | This compound | Arctigenin |
|---|---|---|
| Chemical Relationship | Glycoside precursor [1] [2] [3] | Aglycone; active metabolite [1] [2] [3] |
| Reported Anti-inflammatory Potency | Less potent; often requires conversion [1] [3] | More potent; primary bioactive compound in most studies [1] [3] |
| Key Anti-inflammatory Mechanisms | Suppresses JAK/STAT signaling [4], modulates NLRP3 inflammasome [5] | Inhibits NF-κB activation [6], suppresses JAK/STAT signaling [1], inhibits iNOS expression [1] [3] |
| Oral Bioavailability | Lower; metabolized by gut microbes to arctigenin [7] | Limited by extensive glucuronidation/hydrolysis in liver, intestine, and plasma [1] [2] [3] |
| Pharmacokinetic Profile | Rapidly absorbed; widely distributed; slowly eliminated [7] | Sparingly distributed in tissues; faster elimination when administered directly [7] |
For researchers, the details of key experiments provide crucial context for the data.
In Vitro Anti-inflammatory Models:
In Vivo Anti-inflammatory Models:
The following diagram illustrates the key anti-inflammatory signaling pathways that this compound and arctigenin are known to modulate.
This diagram shows how both compounds converge on major pro-inflammatory pathways. Arctigenin's potent inhibition of the NF-κB pathway is a well-documented mechanism, preventing the nuclear translocation of p65 and phosphorylation of IκBα, thereby reducing cytokine and iNOS production [1] [6]. Both lignans also inhibit the JAK/STAT pathway [1] [4]. Additionally, this compound has been shown to modulate the NLRP3 inflammasome, reducing the cleavage and maturation of interleukin-1β [5].
A major challenge for the therapeutic application of these compounds, particularly arctigenin, is their pharmacokinetics.
The table below summarizes the effective concentrations and doses of arctiin reported in preclinical studies across different disease areas.
| Condition/Model | Experimental System | Effective Concentration/Dose | Key Outcomes | Primary Signaling Pathways Involved |
|---|---|---|---|---|
| Osteoarthritis [1] | IL-1β-stimulated chondrocytes (in vitro) | 0.01 - 0.1 µM | Reversed IL-1β-induced upregulation of MMPs (3, 9, 13) and COX-2; restored Collagen II & SOX9. | CH25H-CYP7B1-RORα (Cholesterol Metabolism) |
| ACLT+MMx rat model (in vivo) | (In vivo dose not specified in excerpts) | Preserved cartilage thickness, reduced ECM loss, inhibited bone resorption. | ||
| Obesity / Metabolic Dysfunction [2] | High-fat diet-induced obese mice (in vivo) | 20 and 60 mg/kg/day (i.p.) | Ameliorated obesity, improved glucose/lipid metabolism, enhanced energy expenditure. | A2AR-cAMP-PKA |
| C3H10T1/2 adipocytes (in vitro) | (Cellular concentration not specified in excerpts) | Promoted adipocyte browning; upregulated UCP1 and PGC-1α. | ||
| Autoimmune Uveitis [3] | Experimental Autoimmune Uveitis model (in vivo) | (Dose not specified in excerpts) | Suppressed Th17 cell response and ameliorated disease. | JAK/STAT |
| Cancer (Various Types) [4] [5] | Diverse cancer cell lines (in vitro) | (Concentrations vary by study) | Induced apoptosis, cell cycle arrest (G2/M), inhibited proliferation, migration, and invasion. | PI3K/AKT, JAK/STAT |
| Immune-Mediated Skin Diseases [6] [7] | In vitro / Murine models | 10–100 µM (cell assays); 15–100 mg/kg (animal studies) | Modulated key inflammatory pathways; protective effects on keratinocytes and mast cells. | NF-κB, JAK/STAT, NLRP3 inflammasome |
For the key studies cited above, here are the core methodological details:
In Vitro Osteoarthritis Model [1]:
In Vivo Obesity Model [2]:
Mechanism Workflow for Metabolic Disease [2]: The following diagram illustrates the proposed mechanism by which this compound promotes adipose tissue browning and combats obesity, based on the study by [2].
This compound exhibits a multi-targeted mechanism of action across different pathologies. The diagram below synthesizes its key signaling pathways as reported in the literature [6] [4] [3].
The data reveals that this compound is a promising multi-target therapeutic agent. However, several critical limitations should be considered for future research:
The following tables summarize the primary mechanisms of action of arctiin and the key experimental data supporting these findings.
Table 1: Primary Mechanisms of Action of this compound
| Mechanism of Action | Signaling Pathways Involved | Key Molecular Targets | Biological Effects |
|---|---|---|---|
| Anti-inflammatory [1] [2] | JAK/STAT, TLR4/MyD88/NF-κB, PI3K/AKT, NLRP3/Caspase-1/GSDMD [1] [3] [4] | ↓ iNOS, STAT3, TLR4, NF-κB, NLRP3, IL-1β, TNF-α [1] [4] [2] | Reduces cytokine production, inhibits inflammatory cell activation, ameliorates pyroptosis [4] [2] |
| Anticancer [5] [6] [4] | PI3K/AKT, JAK/STAT [5] [6] | ↓ VEGF, Cyclin D1, BCL2; induces mitochondrial dysfunction [5] [4] | Inhibits cell proliferation, migration, invasion; induces cell cycle arrest (G2/M) & apoptosis [5] [6] |
| Antioxidant & Cell Protection [7] | AKT/NRF2/HO-1 [7] | ↑ NRF2, HO-1, GPX4; ↓ ROS, lipid-ROS [7] | Alleviates oxidative stress, inhibits ferroptosis and chondrocyte apoptosis [7] |
Table 2: Summary of Key Experimental Data on this compound's Effects
| Disease Model | Test System | Effective Concentration/Dose | Key Quantitative Results | Citation |
|---|---|---|---|---|
| Experimental Autoimmune Uveitis | Mouse Model | Not Specified | Suppressed Th17 cell response via JAK/STAT signaling. | [3] |
| Ehrlich Solid Carcinoma (ESC) | Rat Model (In Vivo) | 30 mg/kg (oral, 3 weeks) | ↓ Tumor volume & weight; ↓ protein/gene expression of TLR4, NLRP3, STAT3, TGF-β, VEGF, Cyclin D1. | [4] |
| Atopic Dermatitis (AD) | Mouse Model (DNCB-induced) | 25 mg/kg (intraperitoneal, 17 days) | ↓ Dermatitis scores, skin thickness, serum IgE; ↓ IL-1β, TSLP, IFN-γ; inhibited TLR4/MyD88/NF-κB & NLRP3/Caspase-1/GSDMD pathways. | [2] |
| Knee Osteoarthritis (Iron Overload) | In Vitro (Mouse Chondrocytes) | 20µM & 40µM | ↑ Cell viability; ↓ apoptosis rate; ↓ intracellular iron, ROS, lipid-ROS; activated AKT/NRF2/HO-1 signaling. | [7] |
| Pan-Cancer Review (Various Cancers) | Preclinical Studies (In Vitro/In Vivo) | Various | Induces mitochondrial dysfunction, cell cycle arrest (G2/M), apoptosis; inhibits proliferation, migration, invasion. | [5] [6] |
For researchers looking to replicate or build upon these findings, here are the detailed methodologies from key studies.
1. Protocol: In Vivo Anti-Tumor Efficacy in Ehrlich Solid Carcinoma [4]
2. Protocol: In Vitro Chondrocyte Protection Against Iron Overload [7]
The diagrams below, generated using Graphviz, illustrate the key signaling pathways through which this compound exerts its documented effects.
Diagram 1: this compound in Anti-Inflammatory and Anticancer Pathways This diagram synthesizes the core mechanisms by which this compound inhibits inflammation and cancer progression, primarily via the JAK/STAT and PI3K/AKT pathways [1] [3] [5].
Diagram 2: this compound Activates the AKT/NRF2 Antioxidant Pathway This diagram shows the protective mechanism where this compound activates the AKT/NRF2/HO-1 signaling axis to alleviate oxidative stress and ferroptosis in chondrocytes [7].
For a comprehensive comparison guide, it is crucial to contextualize this compound's potential with its known limitations.
The table below consolidates key findings from recent studies on this compound.
| Experimental Model | Key Findings with Statistical Significance | Dosage/Concentration | Proposed Mechanism of Action |
|---|---|---|---|
| Diet-Induced Obesity (Mouse) | ↓ Body weight; ↑ energy expenditure; improved glucose tolerance; ↑ UCP1 protein expression [1] | 20 & 60 mg/kg/day (in vivo) | Activation of the A2AR-cAMP-PKA signaling pathway, promoting white adipose tissue browning [1] |
| Knee Osteoarthritis (Mouse, in vitro) | ↑ Chondrocyte viability; ↓ apoptosis & ferroptosis; ↓ intracellular iron/ROS/lipid-ROS; improved KOA severity in vivo [2] | 20 & 40 µM (in vitro) | Activation of the AKT/NRF2/HO-1 signaling pathway, alleviating oxidative stress [2] |
| Osteoarthritis (Rat, in vitro) | Reversed IL-1β-induced ↑ MMP3, MMP13, COX-2 and ↓ collagen II, SOX9; modulated cholesterol metabolism; reduced cartilage damage in vivo [3] | 0.01 & 0.1 µM (in vitro) | Inhibition of the CH25H-CYP7B1-RORα cholesterol metabolic axis [3] |
| Atopic Dermatitis (Mouse) | ↓ Dermatitis scores & skin thickness; ↓ serum total IgE; ↓ mast cell infiltration; ↓ IL-1β, TSLP, IFN-γ [4] | 25 mg/kg (in vivo) | Inhibition of TLR4/MyD88/NF-κB and NLRP3/Caspase-1/GSDMD signaling pathways [4] |
| Experimental Autoimmune Uveitis | Suppressed Th17 cell response and ameliorated disease [5] | Information not specified in abstract | Inhibition of JAK/STAT signaling pathway [5] |
Here is a deeper look into the methodologies used in the key studies cited above.
The therapeutic effects of this compound are mediated through several distinct molecular pathways. The diagrams below, generated using Graphviz, illustrate three key mechanisms.
This diagram shows how this compound activates the A2AR-cAMP-PKA pathway to promote white adipose tissue browning and thermogenesis [1].
This diagram illustrates the AKT/NRF2/HO-1 pathway through which this compound alleviates oxidative stress in chondrocytes to counter knee osteoarthritis [2].
This diagram outlines how this compound inhibits the TLR4/NF-κB and NLRP3 inflammasome pathways to alleviate atopic dermatitis [4].
When considering this data for research and development purposes, keep the following points in mind: